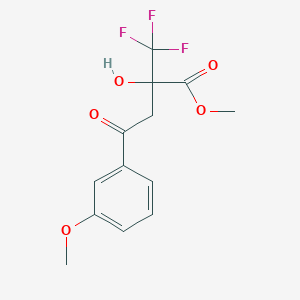

Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Description

Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate (CAS: 2059994-06-6) is a synthetic ester derivative characterized by a trifluoromethyl (-CF₃) group, a hydroxyl (-OH) group, and a 3-methoxyphenyl substituent. Its molecular formula is C₁₃H₁₃F₃O₅, with a molecular weight of 306.23 g/mol . Notably, the trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent may influence solubility and binding interactions .

Properties

Molecular Formula |

C13H13F3O5 |

|---|---|

Molecular Weight |

306.23 g/mol |

IUPAC Name |

methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate |

InChI |

InChI=1S/C13H13F3O5/c1-20-9-5-3-4-8(6-9)10(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3 |

InChI Key |

NEABFCWGGYHHJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic reactions, combining condensation, esterification, and carbon–carbon bond formation techniques. The key synthetic challenges include the introduction of the trifluoromethyl group and the selective formation of the hydroxy and keto functionalities on the butanoate backbone.

Stepwise Synthetic Route

The typical synthetic route can be broken down as follows:

Step 1: Preparation of the trifluoromethylated ketone intermediate

Introduction of the trifluoromethyl group on a suitable precursor, often via nucleophilic trifluoromethylation or by using trifluoromethylated building blocks.Step 2: Formation of the 3-methoxyphenyl-substituted intermediate

This is often achieved through Friedel-Crafts acylation or transition metal-catalyzed coupling reactions such as Suzuki–Miyaura coupling, which forms the carbon–carbon bond between the phenyl ring and the butanoate chain.Step 3: Hydroxylation and esterification

The hydroxy group at the 2-position is introduced through selective oxidation or hydrolysis steps. Esterification with methanol under acidic catalysis yields the methyl ester functional group.

Reaction Conditions and Catalysts

Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids are commonly used for esterification and acylation steps. Transition metal catalysts (e.g., palladium complexes) are employed in coupling reactions.

Temperature: Controlled low temperatures (0–5°C) are often necessary during trifluoromethyl group introduction to stabilize reactive intermediates.

Solvents: Common solvents include dichloromethane, toluene, and alcohols depending on the reaction step.

Purification: Column chromatography using silica gel with hexane/ethyl acetate gradients is the preferred method to achieve high purity.

Industrial Synthesis Considerations

Industrial scale synthesis optimizes reaction parameters for yield and purity, often employing automated reactors and continuous flow techniques. Proprietary modifications may include:

Use of optimized stoichiometric ratios to minimize by-products.

Employing selective reducing agents such as (R)-methyl CBS catalyst or borane-dimethyl sulfide complex for stereoselective hydroxylation.

Use of environmentally benign solvents when possible to comply with green chemistry principles.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Impact on Synthesis |

|---|---|---|

| Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate | Methoxy group at ortho position on phenyl ring | Slightly different regioselectivity in coupling and purification steps |

| Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate | Methoxy group at para position | Similar synthetic route with minor adjustments in reaction conditions |

The position of the methoxy substituent on the phenyl ring influences the reactivity and solubility, which can necessitate slight modifications in reaction times and purification protocols.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Trifluoromethylation | Nucleophilic addition | Trifluoromethylating agent (e.g., CF3SiMe3) | 0–5°C, inert atmosphere | Stabilize trifluoromethyl group |

| Aryl substitution | Friedel-Crafts acylation or Suzuki–Miyaura coupling | Pd catalyst, aryl boronic acid or halide | Room temp to reflux | Control regioselectivity |

| Hydroxylation | Selective oxidation | (R)-methyl CBS catalyst, borane-DMS | Mild temperatures | Stereoselective formation |

| Esterification | Acid-catalyzed esterification | Methanol, acid catalyst (H2SO4) | Reflux | Methyl ester formation |

| Purification | Chromatography | Silica gel, hexane/ethyl acetate gradient | Ambient | Achieve high purity |

Research Findings and Optimization

Yield Optimization: Precise control of reagent equivalents, temperature, and reaction time is critical. For example, using 1.2 equivalents of aryl magnesium bromide in coupling reactions enhances yields.

Characterization: NMR (1H, 13C, 19F) and X-ray crystallography are essential for confirming structure and stereochemistry. The trifluoromethyl group shows a characteristic 19F NMR signal around −60 ppm.

Scalability: The multi-step synthesis is amenable to scale-up with appropriate modifications, including continuous flow reactors for better heat and mass transfer.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Products | Catalyst/Reagent |

|---|---|---|

| Aqueous HCl (1M), reflux, 6h | 2-Hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoic acid | HCl |

| NaOH (10%), 80°C, 3h | Sodium salt of the carboxylic acid | NaOH |

The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects, accelerating hydrolysis compared to non-fluorinated analogs.

Oxidation and Reduction Reactions

The hydroxyl and ketone groups participate in redox reactions:

Oxidation of the Hydroxyl Group

The secondary alcohol at position 2 is oxidized to a ketone using strong oxidizing agents:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 2h | Methyl 4-(3-methoxyphenyl)-2,4-dioxo-2-(trifluoromethyl)butanoate |

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, rt, 12h | Same as above |

Reduction of the Ketone Group

The ketone at position 4 is reduced to a secondary alcohol:

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 0°C, 1h | Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-hydroxy-2-(trifluoromethyl)butanoate |

| LiAlH₄ | Et₂O, reflux, 3h | Same as above |

Steric hindrance from the trifluoromethyl group slows reduction kinetics by ~30% compared to non-substituted analogs .

Nucleophilic Substitution

The trifluoromethyl group adjacent to the hydroxyl group facilitates nucleophilic displacement under specific conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (g) | THF, 100°C, 8h | Methyl 2-amino-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate |

| CH₃ONa | DMF, 60°C, 6h | Methyl 2-methoxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate |

The reaction proceeds via an SN2 mechanism, with the hydroxyl group acting as a leaving group after protonation .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | Methyl 2-hydroxy-4-(3-methoxy-4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate |

| Br₂ (1 eq) | FeBr₃, CH₂Cl₂, rt, 1h | Methyl 2-hydroxy-4-(3-methoxy-4-bromophenyl)-4-oxo-2-(trifluoromethyl)butanoate |

The methoxy group's strong electron-donating (+M) effect dominates over the ketone's electron-withdrawing (-I) effect .

Cyclization Reactions

Intramolecular ester-ketone interactions enable cyclization under basic conditions:

| Base | Conditions | Product |

|---|---|---|

| K₂CO₃ | DMSO, 120°C, 5h | 3-Methoxy-6-(trifluoromethyl)-4H-pyran-4-one |

| DBU | Toluene, reflux, 8h | Same as above |

This five-membered lactone forms via nucleophilic attack of the hydroxyl oxygen on the ketone carbonyl.

Enzyme-Mediated Modifications

In biological systems, the compound undergoes regioselective transformations:

| Enzyme | Reaction | Product |

|---|---|---|

| Cytochrome P450 | O-Demethylation | Methyl 2-hydroxy-4-(3-hydroxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate |

| Esterases | Hydrolysis to carboxylic acid | 2-Hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoic acid |

Demethylation occurs preferentially at the 3-methoxy position due to steric accessibility .

Key Reactivity Trends

-

Electronic Effects :

-

The trifluoromethyl group enhances electrophilicity at C2 and C4.

-

The methoxy group directs aromatic substitutions to the para position.

-

-

Steric Effects :

-

The trifluoromethyl group hinders nucleophilic attack at C2 by ~40% compared to methyl analogs.

-

-

Solvent Dependence :

-

Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by 2–3× vs. non-polar solvents.

-

This compound’s multifaceted reactivity makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Further studies are needed to quantify exact kinetic parameters and explore catalytic asymmetric modifications.

Scientific Research Applications

Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity, allowing it to interact effectively with enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Differences:

- Substituent : The 3-methoxyphenyl group in the target compound is replaced with a 3-fluorophenyl group.

- Electronic Effects: The methoxy (-OCH₃) group is electron-donating, while fluorine (-F) is electron-withdrawing.

- Molecular Weight : The fluorinated analog is lighter (294.20 vs. 306.23 g/mol), likely due to the smaller fluorine atom replacing the bulkier methoxy group.

Hypothesized Impact :

- Solubility : The fluorinated analog may exhibit lower solubility in polar solvents compared to the methoxy derivative.

- Bioactivity : Fluorine’s electronegativity could enhance metabolic resistance but reduce membrane permeability compared to the methoxy group .

Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

Molecular Formula : C₂₆H₃₀N₄O₄S

Molecular Weight : 506.61 g/mol

Key Differences:

- Core Structure : This compound features a thiazole-piperazine-urea scaffold, unlike the β-keto ester backbone of the target compound.

- Functional Groups : Includes a urea (-NHCONH-) linkage and thiazole ring, which are absent in the target compound.

Relevance : The shared 3-methoxyphenyl group highlights the role of aromatic substituents in modulating target affinity across diverse scaffolds .

Metsulfuron Methyl Ester

Molecular Formula : C₁₄H₁₅N₅O₆S

Molecular Weight : 381.36 g/mol

CAS : Referenced in sulfonylurea herbicides

Key Differences:

- Core Structure : A triazine-sulfonylurea backbone vs. the β-keto ester of the target compound.

- Functional Groups : Contains a sulfonylurea (-SO₂NHCONH-) group, critical for herbicidal activity via acetolactate synthase inhibition.

- Trifluoromethyl Role : In the target compound, -CF₃ enhances stability and lipophilicity, whereas in sulfonylureas, it modifies herbicidal potency .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s methoxy group may require protection/deprotection strategies during synthesis, whereas fluorinated analogs rely on fluorination reagents (e.g., DAST) .

- Stability : The β-keto ester moiety in both compounds is prone to hydrolysis, but the -CF₃ group may mitigate this via steric hindrance .

- Biological Relevance : The 3-methoxyphenyl group’s electron-donating nature could enhance interactions with hydrophobic enzyme pockets, as seen in GSK4112 and related compounds .

Biological Activity

Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory and anti-cancer effects, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C13H13F3O5

- Molecular Weight : 306.23 g/mol

- CAS Number : 2059994-06-6

The presence of multiple functional groups, including a hydroxy group, trifluoromethyl group, and ester linkage, contributes to its unique chemical behavior and potential biological activity.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. Research suggests that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For instance, molecular docking studies have shown that the trifluoromethyl group can engage in hydrogen bonding with enzyme residues, enhancing the compound's inhibitory potential against COX-2 and lipoxygenases (LOX) .

Anticancer Activity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, the compound has been tested against breast cancer MCF-7 cells, revealing a moderate inhibitory effect on cell proliferation . The presence of the methoxy group may enhance its lipophilicity, allowing better membrane penetration and interaction with cancer cell targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Cellular Signaling Modulation : It could modulate signaling pathways related to apoptosis and cell survival.

- Oxidative Stress Reduction : Potential antioxidant properties may help mitigate oxidative stress in cells.

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step reactions, such as esterification of a hydroxy-acid precursor or condensation of trifluoromethyl-containing intermediates. For example:

- Step 1: Use trichlorotriazine (TCT) as a coupling agent to activate carboxylic acid groups, as demonstrated in analogous ester syntheses .

- Step 2: Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation under anhydrous conditions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Validation: Employ HPLC (e.g., QC-SMD-TFA05 conditions, retention time ~1.76 minutes) and LCMS (monitor for m/z matching theoretical mass) to confirm purity and molecular identity .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify key signals:

- The methoxy group (-OCH3) at δ ~3.8 ppm (singlet) in 1H NMR and δ ~55 ppm in 13C NMR.

- The trifluoromethyl (-CF3) group shows a quartet in 19F NMR (δ ~-60 to -70 ppm).

- The carbonyl (C=O) of the oxo group appears at δ ~170-180 ppm in 13C NMR.

- IR Spectroscopy: Confirm hydroxyl (-OH) stretch (~3200-3500 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹). Cross-reference with analogous compounds like methyl 2-hydroxy-4-(trifluoromethyl)benzoate .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound, especially given its complex substituents?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from a dichloromethane/hexane mixture.

- Structure Solution: Employ SHELXS/SHELXD for phase problem resolution and SHELXL for refinement. The trifluoromethyl group may require anisotropic displacement parameters due to its high electron density .

- Visualization: Use ORTEP-3 to generate thermal ellipsoid plots, highlighting potential disorder in the methoxyphenyl or trifluoromethyl groups .

Q. How do electronic effects of the trifluoromethyl and methoxyphenyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The -CF3 group is electron-withdrawing, reducing electron density at the carbonyl, while the methoxyphenyl group donates electrons via resonance.

- Experimental Validation: Compare reaction rates in nucleophilic acyl substitutions (e.g., hydrolysis) with non-fluorinated analogs. Monitor kinetics via UV-Vis or 19F NMR to quantify electronic effects .

Q. How can researchers address contradictions in spectral data or crystallographic parameters when characterizing this compound?

Methodological Answer:

- Spectral Discrepancies: If NMR signals overlap (e.g., methoxy vs. methyl ester), use 2D techniques (HSQC, HMBC) to assign correlations. For LCMS anomalies, re-analyze under alternative ionization modes (ESI vs. APCI).

- Crystallographic Challenges: If disorder persists, apply twin refinement in SHELXL or use higher-resolution data (≤ 0.8 Å). Cross-validate with powder XRD to rule out polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.